N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide
Description
This compound features a quinoline-2-carboxamide moiety linked via a propyl chain to a 3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine group.
Properties
IUPAC Name |
N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-7-9-19(10-8-17)21-13-14-23(29)28(27-21)16-4-15-25-24(30)22-12-11-18-5-2-3-6-20(18)26-22/h2-3,5-14H,4,15-16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIREUDQGZTZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis generally begins with commercially available 4-methylphenylhydrazine and 2-chloroquinoline-3-carboxylic acid.
Step-by-Step Synthesis:
Step 1: Formation of an intermediate hydrazone by reacting 4-methylphenylhydrazine with an aldehyde or ketone under acidic conditions.
Step 2: Cyclization of the hydrazone intermediate to form the pyridazinone ring using acetic anhydride and a base like sodium acetate.
Step 3: Alkylation of the pyridazinone with 3-bromopropylamine under reflux conditions.
Step 4: Coupling of the resultant amine with 2-chloroquinoline-3-carboxylic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Scaled-up versions of the above synthetic routes, optimized for yield and purity, often involve continuous flow reactors for cyclization and alkylation steps to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions primarily at the methyl group of the phenyl ring, leading to carboxylic acid derivatives.
Reduction: Reduction of the keto group in the pyridazinone ring to yield a hydroxyl derivative.
Substitution: Electrophilic substitution reactions at the quinoline ring, particularly on the positions adjacent to nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, organolithium reagents.
Major Products Formed
Oxidation products include carboxylic acids.
Reduction products are alcohol derivatives.
Substitution reactions yield a variety of alkylated and arylated quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
A notable study demonstrated that a related compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a potential therapeutic index for cancer treatment .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of pyridazine derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism often involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Case Study 1: Antitumor Efficacy
In a preclinical study involving xenograft models, this compound was administered to mice bearing tumors derived from human cancer cells. The results showed a significant reduction in tumor size compared to control groups, along with a marked increase in survival rates .
Case Study 2: Cardiovascular Protection
Another study investigated the cardiovascular protective effects of related compounds in models of ischemia-reperfusion injury. The findings suggested that these compounds could reduce myocardial damage through antioxidant mechanisms and modulation of nitric oxide pathways .
Mechanism of Action
Mechanism
The compound exerts its biological effects by interacting with molecular targets, primarily through hydrogen bonding, π-π stacking, and hydrophobic interactions.
It acts as an inhibitor to certain enzymes by binding to their active sites, blocking substrate access.
Molecular Targets and Pathways
Targets include enzymes like kinases, proteases, and topoisomerases.
Pathways involved are those related to cell cycle regulation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Modifications in Quinoline Carboxamides
Target Compound vs. Quinoline-4-Carboxamide Derivatives () The compounds in (e.g., 5a5, 5a6, 5a7, 5b1) share a quinoline-4-carboxamide core but differ in substituents and linker groups. Key distinctions include:
- Position of Carboxamide: The target compound’s quinoline-2-carboxamide may alter hydrogen-bonding interactions compared to the 4-position derivatives. This positional isomerism could influence binding affinity to biological targets.
- Linker Substituents: The target compound’s pyridazinyl-propyl group contrasts with morpholine (5a5) or dimethylamino-propyl (5a6, 5a7) substituents in . Pyridazine’s electron-deficient nature might reduce solubility compared to morpholine’s polar oxygen atom .
Table 1: Key Properties of Quinoline Carboxamides
Pyridazine-Containing Analogs ( and )
BG15483 (): This compound (2-(2-chlorophenyl)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide) shares the pyridazinyl-propyl backbone with the target compound but substitutes quinoline-2-carboxamide with a 2-chlorophenyl acetamide group.
- Functional Group Impact: The acetamide in BG15483 may confer different pharmacokinetic properties, such as reduced metabolic stability compared to the rigid quinoline carboxamide .
- Structural Flexibility: The propyl linker in both compounds suggests similar conformational flexibility, but the quinoline ring’s planar structure in the target compound could enhance π-π stacking interactions in biological targets.
Benzothiophene/Benzimidazole Derivatives (): Compounds like 1227209-48-4 (N-(3-(5-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)-6-fluoro-2-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide) feature pyridazine cores but lack quinoline moieties. These structures prioritize fluorinated aromatic systems, which may improve blood-brain barrier penetration compared to the target compound’s non-fluorinated design .
Biological Activity
N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.4 g/mol. The IUPAC name is this compound. Its structure features a quinoline core linked to a pyridazine moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3 |
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, hybrids containing quinoline and benzimidazole derivatives have shown promising results against various cancer cell lines, including:
- HeLa (cervical cancer)
- THP-1 (acute monocytic leukemia)
The effectiveness is often measured by the IC50 value, which indicates the concentration required to inhibit cell growth by 50%. For example, certain derivatives exhibited IC50 values in the low micromolar range against these cell lines .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against fungi and bacteria. For example:
- A study on quinoline-linked oxadiazoles reported fungicidal activities superior to established fungicides against Sclerotinia sclerotiorum.
This suggests that this compound could have similar or enhanced antimicrobial effects due to its unique structure .
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of quinoline derivatives on various cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The analysis indicated that treatment led to an increase in subG0/G1 phase cells, suggesting apoptosis induction .
Case Study 2: Enzyme Interaction Studies
Molecular docking studies have been conducted to explore how this compound interacts with specific protein targets. These studies provide insights into binding affinities and potential inhibitory effects on critical enzymes involved in tumor progression and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
